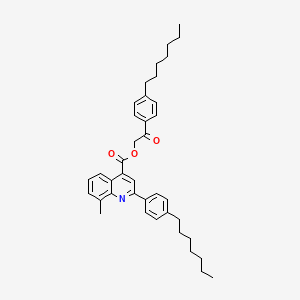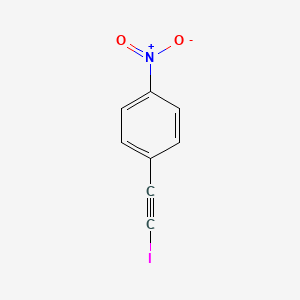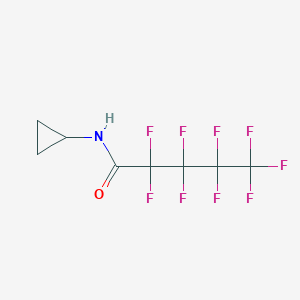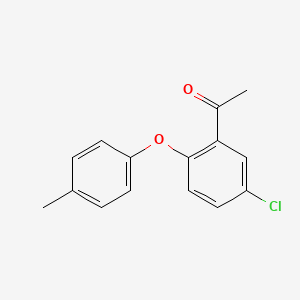
N-(4-methylbenzyl)-2-(morpholin-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine, AldrichCPR is a chemical compound known for its unique structure and properties. It is often used in scientific research and industrial applications due to its versatility and reactivity. The compound is characterized by the presence of a 4-methylbenzyl group and a morpholinyl group attached to an ethanamine backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine typically involves the reaction of 4-methylbenzyl chloride with 2-(4-morpholinyl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation, crystallization, and chromatography are employed to achieve the desired quality standards.
化学反应分析
Types of Reactions
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in a variety of substituted derivatives with different functional groups.
科学研究应用
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
作用机制
The mechanism of action of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine can be compared with other similar compounds to highlight its uniqueness:
N-(4-Methylbenzyl)-N-[3-(4-morpholinyl)propyl]amine: Similar structure but with a different alkyl chain length, leading to variations in reactivity and applications.
N-(4-Methylbenzyl)-4-(4-morpholinyl)aniline: Contains an aniline group instead of an ethanamine backbone, resulting in different chemical properties and uses.
These comparisons demonstrate the distinct characteristics of N-(4-Methylbenzyl)-2-(4-morpholinyl)ethanamine, making it a valuable compound in various scientific and industrial fields.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H22N2O/c1-13-2-4-14(5-3-13)12-15-6-7-16-8-10-17-11-9-16/h2-5,15H,6-12H2,1H3 |
InChI 键 |
BMTZIHFEIYPIBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042081.png)
![2-amino-4-(2-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042091.png)

